[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](4-pyridylmethyl)amine
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Overview
Description
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a pyridylmethyl amine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both chloro and ethoxy groups on the phenyl ring, along with the sulfonyl and pyridylmethyl amine functionalities, makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride and 4-pyridylmethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The sulfonyl chloride is added dropwise to a solution of 4-pyridylmethylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The pyridylmethyl amine can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl or diarylamine derivatives.
Scientific Research Applications
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridylmethyl amine moiety can interact with metal ions or other binding sites, modulating the activity of the target molecules. The exact pathways and targets involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can be compared with other sulfonyl and pyridylmethyl amine derivatives:
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Similar structure but with a hydroxyethyl group instead of a pyridylmethyl group.
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Similar structure but with a methylpropyl group instead of a pyridylmethyl group.
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Similar structure but with an oxolan-2-ylmethyl group instead of a pyridylmethyl group.
The uniqueness of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-2-21-13-7-12(16)14(8-11(13)15)22(19,20)18-9-10-3-5-17-6-4-10/h3-8,18H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVPSGBNZIVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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